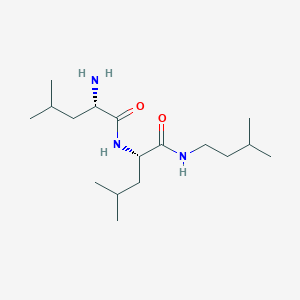![molecular formula C12H26OSi2 B12567940 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one CAS No. 286366-03-8](/img/structure/B12567940.png)
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both tert-butyl(dimethyl)silyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one typically involves the use of commercially available starting materials and reagents. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized reaction times, to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane (CH2Cl2).
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or methanol.
Substitution: Organolithium or organomagnesium reagents in solvents like ether or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced compounds. Substitution reactions result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon products .
Wissenschaftliche Forschungsanwendungen
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation agent for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silylation agent used for similar purposes.
tert-Butyldimethylsilyl ether: A stable protecting group for alcohols and amines.
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both tert-butyl(dimethyl)silyl and trimethylsilyl groups in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one type of silyl group .
Eigenschaften
CAS-Nummer |
286366-03-8 |
|---|---|
Molekularformel |
C12H26OSi2 |
Molekulargewicht |
242.50 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h9-10H,1-8H3 |
InChI-Schlüssel |
WWSDNZJZJMSKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(=O)C=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
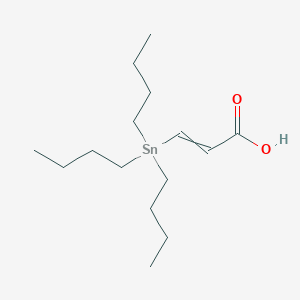

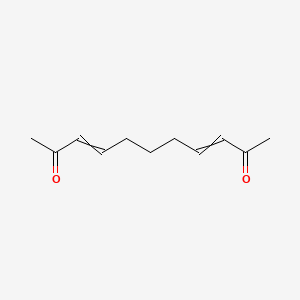
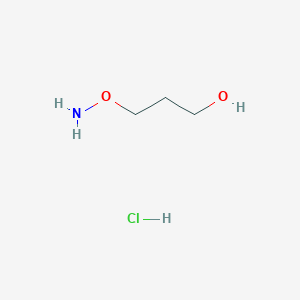
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
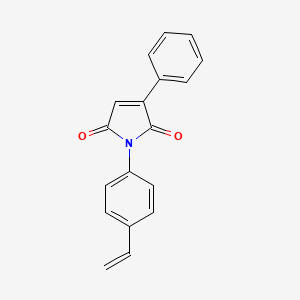

![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
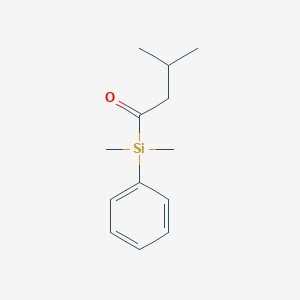
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
